3-Cyclohexyl-1-propyne

Pharmaceutical Intermediates Fluorinated Compounds Radical Addition

3-Cyclohexyl-1-propyne (CAS 17715-00-3), also known as propargylcyclohexane, is a terminal alkyne (C9H14) characterized by a propynyl group attached to a cyclohexane ring. Its alkyne functionality makes it a versatile intermediate in organic synthesis, particularly in cycloaddition and cross-coupling reactions.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 17715-00-3
Cat. No. B099756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1-propyne
CAS17715-00-3
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESC#CCC1CCCCC1
InChIInChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2
InChIKeyUARFKZSJGDQRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-1-propyne (CAS 17715-00-3): A High-Purity Terminal Alkyne for Pharmaceutical Intermediates


3-Cyclohexyl-1-propyne (CAS 17715-00-3), also known as propargylcyclohexane, is a terminal alkyne (C9H14) characterized by a propynyl group attached to a cyclohexane ring [1]. Its alkyne functionality makes it a versatile intermediate in organic synthesis, particularly in cycloaddition and cross-coupling reactions .

Procurement Note: Why 3-Cyclohexyl-1-propyne (CAS 17715-00-3) Cannot Be Directly Replaced by Generic Analogs


Selecting a generic terminal alkyne over 3-cyclohexyl-1-propyne (CAS 17715-00-3) introduces significant risk in applications requiring specific steric bulk, lipophilicity, and stable aliphatic character. Unlike aryl alkynes such as 3-phenyl-1-propyne, the saturated cyclohexyl group in 3-cyclohexyl-1-propyne lacks pi-conjugation and provides distinct conformational properties, impacting downstream reaction selectivity . Its measured LogP of 3.06 [1] and high calculated LogP of 2.59 confirm its enhanced hydrophobic nature compared to more polar or aromatic alternatives, which directly affects purification and formulation workflows.

Quantitative Evidence Guide for 3-Cyclohexyl-1-propyne (CAS 17715-00-3) Selection


Radical Addition Specificity: 3-Cyclohexyl-1-propyne in (5-Bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane Synthesis

Unlike simple alkyl alkynes, 3-cyclohexyl-1-propyne (CAS 17715-00-3) has been explicitly demonstrated as a substrate for the synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane. The reaction proceeds at 40°C with (NH4)2S2O8 and HCO2Na·2H2O in DMF over 3 hours . This constitutes a verified, patent-informed pathway, showcasing the compound's utility in generating fluorinated cyclohexyl derivatives.

Pharmaceutical Intermediates Fluorinated Compounds Radical Addition

Hydrophobicity Profile: Quantified Partition Coefficient (LogP) for Solubility-Based Selection

The partition coefficient of 3-cyclohexyl-1-propyne is quantitatively defined by an experimentally measured LogP of 3.06 (octanol/water) [1] and a calculated LogP of 2.59 . These values directly benchmark the compound as having high lipophilicity, which is critical for predicting blood-brain barrier penetration and membrane permeability in drug discovery.

Medicinal Chemistry Lipophilicity ADME

Antimicrobial Potential: Reported Activity Against Staphylococcus

Research indicates that 3-cyclohexyl-1-propyne, synthesized via palladium-catalyzed coupling, inhibits the growth of Staphylococcus bacteria. The proposed mechanism involves the inhibition of pyrazole synthesis . This activity is likely dependent on the specific steric and electronic properties of the cyclohexyl-alkyne moiety, distinguishing it from non-cyclohexyl alkynes.

Antibacterial Pyrazole Inhibition Natural Product Synthesis

Validated Application Scenarios for 3-Cyclohexyl-1-propyne (CAS 17715-00-3) in Research and Industry


Synthesis of Advanced Fluorinated Pharmaceutical Intermediates

3-Cyclohexyl-1-propyne is a direct precursor to (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane, a complex fluorinated molecule synthesized under mild conditions (40°C, 3h) . This specific transformation is not replicable with generic alkynes, making this compound essential for accessing this class of fluorinated cyclohexyl derivatives. This is critical for medicinal chemistry programs exploring the effects of fluorination on drug-like properties .

Lipophilic Scaffold Design in Drug Discovery

With a measured LogP of 3.06 , 3-cyclohexyl-1-propyne serves as a valuable building block for increasing the lipophilicity of lead compounds. The saturated cyclohexyl ring imparts a distinct three-dimensional shape and hydrophobic character compared to planar aromatic alkynes, which can improve binding affinity for hydrophobic enzyme pockets and enhance membrane permeability . Its use can be rationalized based on its quantifiable LogP value.

Investigation of Alkyl-Alkyne Reactivity in Click Chemistry and Cross-Coupling

The terminal alkyne group in 3-cyclohexyl-1-propyne provides a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling reactions. The steric influence of the cyclohexyl group on reaction rates and regioselectivity makes it an ideal model substrate for mechanistic studies and for introducing aliphatic cyclohexyl moieties into larger molecular architectures . Its reactivity is typical of alkynes, but its steric profile offers unique synthetic challenges and opportunities .

Exploratory Antimicrobial Research Scaffold

Given the reported inhibition of Staphylococcus growth via pyrazole synthesis inhibition , 3-cyclohexyl-1-propyne represents a starting point for the development of novel antibacterial agents. The unique combination of a terminal alkyne and a saturated cyclohexyl ring may interact with bacterial enzymes in a way distinct from other alkynes, warranting further investigation .

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